Z-Homophe-OH Z-Homophe-OH
Brand Name: Vulcanchem
CAS No.: 127862-89-9
VCID: VC21542574
InChI: InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1
SMILES: C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol

Z-Homophe-OH

CAS No.: 127862-89-9

Cat. No.: VC21542574

Molecular Formula: C18H19NO4

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

Z-Homophe-OH - 127862-89-9

CAS No. 127862-89-9
Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
IUPAC Name (2S)-4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1
Standard InChI Key GUWSQYJXSRIJCI-INIZCTEOSA-N
Isomeric SMILES C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
SMILES C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Chemical Identity and Structure

Z-Homophe-OH, also known as Z-L-Homophenylalanine, represents a protected amino acid derivative that plays a significant role in peptide synthesis. The compound is characterized by its unique structure that combines a benzyloxycarbonyl protecting group with homophenylalanine.

Nomenclature and Identification

Z-Homophe-OH is recognized by several synonyms in scientific literature and commercial catalogs:

ParameterInformation
Chemical Name(S)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid
Common SynonymsZ-L-HomoPhe-OH; Cbz-L-hPhe-OH; Cbz-L-Homophenylalanine; (S)-2-(Z-Amino)-4-Phenylbutyric Acid
CAS Number127862-89-9
Molecular FormulaC₁₈H₁₉NO₄
Molecular Weight313.35 g/mol

The compound's chemical structure features a benzyloxycarbonyl (Z or Cbz) protecting group at the amino terminus, which is essential for controlled peptide synthesis by preventing unwanted side reactions during coupling procedures .

Physical and Chemical Properties

Z-Homophe-OH demonstrates specific physical and chemical characteristics that make it suitable for laboratory applications and pharmaceutical development.

Physical Appearance and Properties

PropertyValue
AppearanceWhite to off-white powder
Melting Point101.0-107.0°C
Density1.222±0.06 g/cm³
Specific Rotation-7.75° (C=1, MeOH)
SolubilitySoluble in DMSO
Purity≥98.0% (HPLC)

The compound's specific rotation value confirms its stereochemical purity, which is critical for its applications in stereoselective synthesis and pharmaceutical development .

Chemical Stability and Reactivity

Z-Homophe-OH maintains stability under standard laboratory conditions but requires proper storage to prevent degradation. Its reactivity primarily centers on the carboxylic acid group, which can participate in various coupling reactions for peptide bond formation. The benzyloxycarbonyl protecting group remains stable under mild acidic and basic conditions but can be selectively removed under specific conditions, such as catalytic hydrogenation .

Storage ParameterRecommendation
Short-term StorageStore at -20°C
Long-term StorageStore at 2-8°C
Container TypeKeep in tightly closed containers
Environmental ConditionsStore in cool, dry, well-ventilated areas away from incompatible substances
Special PrecautionsProtect from sunlight, heat sources, fire, and moisture

For research applications requiring precise concentrations, the compound can be prepared in stock solutions according to specific protocols. Once prepared in solution, it is recommended to store it in separate packages to avoid degradation from repeated freezing and thawing cycles .

Stock Solution Preparation

The following table provides guidance for preparing stock solutions at various concentrations:

Desired ConcentrationAmount of Z-Homophe-OH
1 mg
1 mM3.1913 mL
5 mM0.6383 mL
10 mM0.3191 mL

When preparing stock solutions, it is advisable to select appropriate solvents based on the intended application and the solubility of Z-Homophe-OH in the chosen solvent .

Applications in Research and Development

Z-Homophe-OH has gained significant importance in multiple scientific domains, particularly in pharmaceutical research and peptide chemistry.

Peptide Chemistry Applications

The compound serves as a valuable building block in peptide synthesis, providing the homophenylalanine residue with an N-terminal protecting group. This configuration allows for controlled, directional peptide chain elongation in both solution and solid-phase peptide synthesis protocols. The homophenylalanine residue, when incorporated into peptides, can confer specific conformational properties and enhanced metabolic stability compared to conventional phenylalanine-containing peptides .

Pharmaceutical Research and Drug Discovery

In pharmaceutical development, Z-Homophe-OH contributes to the synthesis of peptide-based drug candidates, enzyme inhibitors, and peptidomimetics. The homophenylalanine moiety, with its extended carbon chain compared to phenylalanine, provides unique structural features that can enhance binding affinity to target proteins and receptors .

Synthetic Approaches and Production Methods

While the search results provide limited information on synthetic routes to Z-Homophe-OH specifically, related compounds such as L-homophenylalanine can be synthesized through enzymatic methods.

Enzymatic Synthesis of Related Compounds

Research has demonstrated the effective synthesis of L-homophenylalanine using α-transaminase from Megasphaera elsdenii. This enzymatic approach involves a continuous in situ crystallization process coupled with a spontaneous reactive crystallization step of the enantiopure amino acid. The process also includes a parallel spontaneous cyclization of the deaminated cosubstrate in solution .

Quality Control and Analysis

Quality control for commercial Z-Homophe-OH typically involves multiple analytical methods to ensure purity and identity.

Analytical Methods

Analytical TechniqueParameter Evaluated
HPLCPurity assessment (typically ≥98.0%)
1H NMR SpectroscopyStructural confirmation
Specific RotationStereochemical purity
Karl Fischer TitrationWater content (typically ≤0.50%)

Commercial suppliers typically provide Certificates of Analysis (COA) that include these analytical results, confirming the identity and quality of the product .

AspectDetails
Typical PackagingFluorinated bottles, aluminum foil bags, 25 kg cardboard drums, or custom packaging
Shipping MethodsWorldwide delivery via air freight, express courier services (FedEx/DHL)
Production LocationsManufacturing facilities in locations such as Shanghai, China

Commercial suppliers often maintain stock of this compound, allowing for prompt delivery to research laboratories globally .

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313.3470 g/mol